![molecular formula C9H11ClN2O2S B2430336 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione CAS No. 927995-93-5](/img/structure/B2430336.png)
2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 3-amino-4-chlorophenyl compounds . These compounds generally contain an amino group (-NH2) and a chlorine atom (Cl) attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ammonia or other amines . For example, 4-chloroaniline can be synthesized by reacting 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring with an amino group and a chlorine atom attached . The exact structure of “2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione” would depend on the positions of these groups and the presence of the thiazolidine-1,1-dione group.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
Similar compounds, such as (2-Amino-4-chlorophenyl)(phenyl)methanone, are typically solid at room temperature . They may also have specific storage requirements to maintain stability .Scientific Research Applications
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involves a multi-step process starting from 4-chlorobenzoic acid. Among the synthesized derivatives, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it relevant for agricultural applications, particularly in protecting crops from viral infections.
Electrochemical Studies
The electrochemical behavior of 4-chloroaniline (a model compound related to our target molecule) was investigated in a water/acetonitrile mixture. The one-electron oxidation of 4-chloroaniline leads to the formation of an unstable intermediate, (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium . Understanding such electrochemical properties can guide its use in sensors, catalysts, or other electroactive applications.
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHGXJKIQCVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione | |
CAS RN |
927995-93-5 |
Source
|
Record name | 2-(3-amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.